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Compound of Interest

Compound Name: N-Fmoc-O-ethyl-L-homoserine

Cat. No.: B2542610

An In-depth Technical Guide to N-Fmoc-O-ethyl-L-homoserine for Researchers, Scientists,
and Drug Development Professionals.

Introduction

N-Fmoc-O-ethyl-L-homoserine is a synthetic derivative of the amino acid L-homoserine,
which is structurally similar to serine but with an additional methylene group in its side chain.
The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino
group makes it a valuable building block in solid-phase peptide synthesis (SPPS), a
cornerstone of modern peptide chemistry and drug discovery. The O-ethyl modification on the
side-chain hydroxyl group introduces a stable ether linkage, preventing unwanted side
reactions and allowing for the incorporation of this non-canonical amino acid into peptide
sequences. This modification can influence the resulting peptide's conformation, stability, and
biological activity. This guide provides a comprehensive overview of the properties, synthesis,
and applications of N-Fmoc-O-ethyl-L-homoserine.

Properties of N-Fmoc-O-ethyl-L-homoserine

The physicochemical properties of N-Fmoc-O-ethyl-L-homoserine are crucial for its handling,
storage, and use in synthesis. Below is a summary of its known and inferred properties.

Chemical and Physical Properties
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Property Value Source/Comment
Molecular Formula C21H23NO5 [1112]
Molecular Weight 369.41 g/mol [1]
CAS Number 1932074-99-1 [2]
Appearance Lyophilized powder [2]
Purity >95% [2]
Not available. For the related
Melting Point compound Fmoc-O-methyl-L-

homoserine: 138 - 143 °C.

Optical Rotation

Not available. For the related
compound Fmoc-O-methyl-L-
homoserine: [a]D20 = -28 to
-32° (c=4, in DMF).

Soluble in organic solvents like

Solubility Dimethylformamide (DMF) and  Inferred from its use in SPPS.
Dichloromethane (DCM).
Store at -20°C for long-term
storage (up to 6 months).

Storage Short-term storage at 4°C for [2]

up to one week. Avoid

repeated freeze-thaw cycles.

Spectroscopic Properties

While specific spectra for N-Fmoc-O-ethyl-L-homoserine are not readily available in the

public domain, its characteristic spectral features can be predicted based on its structure and

data from similar Fmoc-protected amino acids.
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Spectroscopy Expected Features

- Fmoc group: Multiple peaks in the aromatic
region (~7.2-7.8 ppm). - CH and CH2 of Fmoc:
Peaks around 4.2-4.5 ppm. - Alpha-proton (o-
H): A multiplet around 4.0-4.5 ppm. - Side-chain
protons (B-CH2, y-CH2, O-CH2-CH3): Peaks in
the aliphatic region (~1.0-4.0 ppm), with the O-

1H NMR

ethyl group showing a characteristic triplet and

quartet.

- Fmoc group: Aromatic carbons (~120-145
ppm) and the carbonyl of the carbamate (~156
ppm). - Carboxyl carbon (C=0): A peak around
170-175 ppm. - Alpha-carbon (a-C): A peak

around 50-60 ppm. - Side-chain carbons: Peaks

13C NMR

in the aliphatic region (~15-70 ppm).

- N-H stretch: ~3300 cm~1 (from the amide). -
C=0 stretches: ~1720 cm~1 (Fmoc carbonyl)
and ~1650 cm~1 (carboxylic acid). - Aromatic C-
H stretches: ~3000-3100 cm~1. - Aliphatic C-H
stretches: ~2850-3000 cm~1. - C-O stretch
(ether): ~1050-1150 cm™1,

IR Spectroscopy

- Expected [M+H]*: ~370.16. - Expected
M Spect . [M+Na]*: ~392.14. - Fragmentation would likely
ass Spectrometr
P Y show loss of the Fmoc group (222 Da) or

cleavage of the side chain.

Synthesis of N-Fmoc-0O-ethyl-L-homoserine

A specific, published protocol for the synthesis of N-Fmoc-O-ethyl-L-homoserine is not readily
available. However, a plausible synthetic route can be devised based on standard organic
chemistry techniques, starting from L-homoserine. The synthesis involves two key steps: N-
terminal protection with the Fmoc group and O-alkylation of the side-chain hydroxyl group.
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Step 1: N-Fmoc Protection

L-Homoserine

Fmoc-OSu
(or Fmoc-Cl)

Base (e.g., NaHCO3)
in Dioxane/Water

Y

\

»| N-Fmoc-L-homoserine

Step 2: O-Ethylation

Ethyl Iodide

g N-Fmoc-O-ethyl-L-homoserine

Click to download full resolution via product page

Experimental Protocols

The primary application of N-Fmoc-O-ethyl-L-homoserine is its incorporation into a growing

Base (e.g., NaH)
in DMF

Proposed Synthesis of N-Fmoc-O-ethyl-L-homoserine.

peptide chain during solid-phase peptide synthesis. Below is a detailed, generalized protocol

for this process.

Incorporation of N-Fmoc-O-ethyl-L-homoserine via

Fmoc SPPS

This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a resin-like

Rink Amide resin for C-terminal amide peptides.

Materials:

e Fmoc-Rink Amide resin

¢ N-Fmoc-O-ethyl-L-homoserine

o Dimethylformamide (DMF), peptide synthesis grade
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e Dichloromethane (DCM), peptide synthesis grade
e Piperidine

e Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

o Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
e Washing solvents: Methanol (MeOH), Isopropanol (IPA)

o Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
Water)

Protocol Steps:
e Resin Swelling:
o Place the resin (0.1 mmol) in a reaction vessel.

o Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with
gentle agitation.

o Drain the DMF.

e Fmoc Deprotection (if starting with an Fmoc-protected resin):

[e]

Add a 20% (v/v) solution of piperidine in DMF to the resin.

o

Agitate for 5 minutes, then drain.

[¢]

Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes.

[e]

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and
DMF (3 times).

e Coupling of N-Fmoc-O-ethyl-L-homoserine:
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o In a separate vial, dissolve N-Fmoc-O-ethyl-L-homoserine (4 equivalents, 0.4 mmol) and
HBTU/HATU (3.9 equivalents) in DMF.

o Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex briefly. This is
the activation step.

o Immediately add the activated amino acid solution to the deprotected resin.
o Agitate the mixture for 1-2 hours at room temperature.

o To monitor the reaction completion, a Kaiser test can be performed.
Washing:

o Drain the coupling solution.

o Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to
remove excess reagents and byproducts.

Chain Elongation:

o Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino
acid in the desired peptide sequence.

Final Deprotection:

o After the final amino acid has been coupled, perform a final Fmoc deprotection as
described in Step 2.

Cleavage and Side-Chain Deprotection:

[¢]

Wash the resin with DCM and dry it under a stream of nitrogen.

o

Add the cleavage cocktail to the resin.

[e]

Agitate for 2-3 hours at room temperature.

o

Filter the resin and collect the filtrate containing the crude peptide.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b2542610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2542610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Precipitate the crude peptide by adding it to cold diethyl ether.

o Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

e Purification:

o The crude peptide is typically purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).
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Workflow for incorporating N-Fmoc-O-ethyl-L-homoserine in SPPS.
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Applications in Drug Development

N-Fmoc-O-ethyl-L-homoserine is particularly useful in the synthesis of modified peptides,

especially cyclic peptides.[1][3][4]

Cyclic Peptides: The incorporation of non-natural amino acids like O-ethyl-L-homoserine can
facilitate cyclization and introduce conformational constraints. Cyclic peptides often exhibit
enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell
permeability compared to their linear counterparts.[5][6] The ethyl ether side chain is stable
and does not interfere with common cyclization chemistries.

Modulation of Physicochemical Properties: The ethyl group on the side chain can alter the
hydrophobicity of the peptide, which can influence its solubility, aggregation properties, and
interaction with biological membranes.

Peptide Libraries: This building block can be used in the creation of peptide libraries for
screening and identifying novel therapeutic leads.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for N-Fmoc-O-ethyl-L-homoserine is not widely

available. However, based on data for similar Fmoc-protected amino acids, the following

precautions should be taken:

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-
resistant gloves, and a lab coat.

Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
Avoid contact with skin and eyes.

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to
fresh air. If irritation persists, seek medical attention.

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion
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N-Fmoc-O-ethyl-L-homoserine is a specialized amino acid derivative that serves as a
valuable tool for peptide chemists and drug developers. Its unique side-chain modification
allows for the synthesis of peptides with tailored properties, particularly for the creation of
stable and conformationally defined cyclic peptides. Understanding its properties and the
protocols for its use is key to leveraging its potential in the design and synthesis of novel
peptide-based therapeutics and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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